molecular formula C16H15N3OS2 B2739321 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391875-58-4

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2739321
CAS No.: 391875-58-4
M. Wt: 329.44
InChI Key: LFSXGYRJYIZYPV-UHFFFAOYSA-N
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Description

N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with an isopropylthio group and a 2-naphthamide moiety. This structure places it within a class of compounds that are the subject of intense investigation in medicinal chemistry due to their diverse biological activities. Researchers are exploring 1,3,4-thiadiazole derivatives for their potential in developing new therapeutic agents. Compounds with this heterocyclic ring have demonstrated significant anticancer properties in preclinical studies, showing activity against various cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The biological profile is often enhanced by specific substitutions on the thiadiazole ring and the attached aromatic groups . Furthermore, structural analogs of this compound, particularly those incorporating a naphthalene ring, have shown promising antimalarial activity by targeting the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a validated target for malaria treatment . The naphthyl group is known to form crucial π-π interactions within the enzyme's active site, while the 1,3,4-thiadiazole ring is a privileged scaffold in anti-parasitic drug development . Beyond antiproliferative and antiparasitic applications, the 1,3,4-thiadiazole pharmacophore is also recognized for its antibacterial potential against Gram-positive bacteria, including resistant strains . This reagent is intended for research purposes only to further explore these mechanisms and applications. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-10(2)21-16-19-18-15(22-16)17-14(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSXGYRJYIZYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with thiosemicarbazide to form the intermediate 2-naphthoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The isopropylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Synthetic Route Overview

StepReactantsConditionsProducts
12-amino-5-isopropyl-1,3,4-thiadiazole + 1-naphthoyl chlorideBase (triethylamine), dichloromethaneN-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

This compound exhibits various biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity : The compound shows efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. Its antimicrobial action is likely due to interference with bacterial cell wall synthesis and DNA replication.

Anticancer Properties : Research indicates that this compound may possess anticancer properties. Studies have demonstrated that similar thiadiazole derivatives can affect cell cycle regulation and induce apoptosis in various cancer cell lines.

Mechanism of Action : The mechanism involves interaction with specific molecular targets, inhibiting enzyme activity crucial for cellular processes. For example, its antimicrobial properties may stem from disrupting essential bacterial functions.

Applications in Medicine

This compound is being investigated for its potential use in developing new antibiotics and antifungal agents. Additionally, its anticancer potential warrants further research to explore its effectiveness against different cancer types.

Applications in Agriculture

The compound's bioactivity also extends to agricultural applications. It has been studied for use in developing agrochemicals such as herbicides and pesticides due to its effectiveness against pests and pathogens.

Mechanism of Action

The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The thiadiazole ring and the isopropylthio group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide with structurally related compounds:

Compound Name Substituents (Position 5) Aromatic Group (Position 2) Melting Point (°C) Yield (%) Key References
This compound (Target Compound) Isopropylthio 2-Naphthamide Not Reported Not Reported Inferred
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391864-02-1) Ethylthio 2-Naphthamide Not Reported Not Reported
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) Methylthio Phenoxyacetamide 158–160 79
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio Phenoxyacetamide 168–170 78
2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) 4-Chlorophenyl Benzimidazole-thioacetamide 190–194 58

Key Observations:

  • Substituent Effects: The isopropylthio group in the target compound is bulkier than methylthio or ethylthio analogs (e.g., 5f, 5g), which may increase steric hindrance and reduce solubility but enhance membrane permeability .
  • Aromatic Moieties: Replacing phenoxyacetamide (5f, 5g) or benzimidazole (4d) with 2-naphthamide likely improves π-π interactions, affecting binding to biological targets .
  • Melting Points: Thiadiazoles with bulkier substituents (e.g., benzimidazole in 4d) exhibit higher melting points (190–194°C), while alkylthio derivatives (5f, 5g) melt at 158–170°C. The target compound’s melting point is expected to fall within this range.

Biological Activity

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiadiazole ring structure is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring through the reaction of isopropylthio compounds with appropriate reagents under controlled conditions.
  • Coupling with Naphthamides : The thiadiazole derivative is then coupled with 2-naphthamide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance:

  • Cell Line Studies : In vitro evaluations have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7. For example, a related study reported IC50 values as low as 0.37 µM for potent derivatives, indicating strong antiproliferative effects .
CompoundCell LineIC50 (µM)
5d (similar)HeLa0.37
5g (similar)HeLa0.73
SorafenibHeLa7.91
  • Mechanism of Action : Flow cytometry analyses have revealed that certain derivatives induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial and Fungal Inhibition : Similar thiadiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds tested exhibited a broad spectrum of antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens .
PathogenMIC (µg/mL)
E. coli20
S. aureus15
C. albicans25

Case Studies

  • Cytotoxicity in Cancer Research : A study focused on a series of thiadiazole derivatives demonstrated their efficacy in inhibiting tumor growth in vivo models. The study reported that these compounds significantly reduced tumor size compared to controls .
  • Antimicrobial Screening : Another research effort assessed the antimicrobial potential of related compounds against clinical isolates of bacteria and fungi, confirming that these derivatives could serve as leads for new antibiotics .

Q & A

Q. Basic Characterization Techniques

  • IR Spectroscopy : Identifies functional groups like amide C=O (~1670 cm⁻¹) and thiadiazole C-N (~1300 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Signals at δ 1.3–1.5 ppm (isopropyl CH₃) and δ 8.0–8.5 ppm (naphthyl protons) confirm substituents .
    • ¹³C NMR : Peaks near 165 ppm (amide carbonyl) and 170 ppm (thiadiazole ring) validate connectivity .
  • HRMS : Ensures molecular weight accuracy (e.g., [M+H]+ calculated for C₁₆H₁₆N₃OS₂: ~354.08) .

What biological mechanisms are proposed for this compound, and how can researchers validate them?

Q. Advanced Mechanistic Studies

  • Proposed Mechanisms :
    • Downregulation of cyclin-dependent kinases (CDK1) and induction of apoptosis via caspase-3 activation .
    • Interaction with DNA topoisomerase II, inferred from structural analogs .
  • Validation Methods :
    • Western Blotting : Measure CDK1, cyclin A2, and pro-apoptotic proteins (e.g., Bax) in treated cell lines .
    • Molecular Docking : Use software like AutoDock to simulate binding to CDK1 or topoisomerase II .

How does the isopropylthio substituent influence bioactivity compared to other alkyl/aryl groups?

Q. Structure-Activity Relationship (SAR) Analysis

  • Key Observations :
    • Isopropylthio groups enhance lipophilicity (logP ~3.5), improving membrane permeability compared to methylthio analogs .
    • Bulkier substituents (e.g., benzylthio) may reduce activity due to steric hindrance at target sites .
  • Experimental Design :
    • Synthesize derivatives with varied thioether groups (e.g., ethyl, phenyl) and compare IC₅₀ values in cytotoxicity assays .

How can contradictory data on anticancer efficacy across studies be resolved?

Q. Advanced Data Contradiction Analysis

  • Common Issues :
    • Discrepancies in IC₅₀ values may arise from cell line variability (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) .
  • Resolution Strategies :
    • Standardize protocols using guidelines like NCI-60 screening.
    • Validate results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

What strategies optimize solubility and bioavailability for in vivo studies?

Q. Advanced Formulation Methods

  • Solubility Enhancement :
    • Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Bioavailability :
    • Introduce hydrophilic prodrug moieties (e.g., phosphate esters) cleaved in vivo .
  • Analytical Validation :
    • Monitor plasma stability via HPLC and assess pharmacokinetics in rodent models .

What are the best practices for evaluating off-target effects in preclinical studies?

Q. Advanced Toxicity Profiling

  • In Vitro Panels : Screen against hERG channels (cardiotoxicity) and CYP450 isoforms (metabolic interference) .
  • In Vivo : Conduct histopathology on liver/kidney tissues after 28-day repeated dosing .

How can computational tools aid in designing derivatives with improved potency?

Q. Advanced Computational Approaches

  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ) with bioactivity to predict optimal groups .
  • AI-Driven Design : Use platforms like AlphaFold to predict target binding and generate novel analogs .

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